Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-6-iodobenzonitrile

Crystal Engineering Halogen Bonding Solid-State Supramolecular Chemistry

2-Fluoro-6-iodobenzonitrile is an ortho-substituted halogenated benzonitrile featuring a combination of a strong electron-withdrawing fluorine atom and a highly polarizable, heavy iodine atom adjacent to a nitrile group. This specific substitution pattern imparts a unique crystal packing driven by discrete N···I halogen bonding , which is absent in its non-fluorinated ortho-iodo analog.

Molecular Formula C7H3FIN
Molecular Weight 247.01 g/mol
CAS No. 79544-29-9
Cat. No. B108612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-iodobenzonitrile
CAS79544-29-9
Synonyms6-Fluoro-2-iodobenzonitrile
Molecular FormulaC7H3FIN
Molecular Weight247.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C#N)F
InChIInChI=1S/C7H3FIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
InChIKeyFAACTMVXBNSPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-iodobenzonitrile (CAS 79544-29-9): A Differentiated Ortho-Fluoro-Iodo Benzonitrile Building Block for Targeted Cross-Coupling and Medicinal Chemistry


2-Fluoro-6-iodobenzonitrile is an ortho-substituted halogenated benzonitrile featuring a combination of a strong electron-withdrawing fluorine atom and a highly polarizable, heavy iodine atom adjacent to a nitrile group. This specific substitution pattern imparts a unique crystal packing driven by discrete N···I halogen bonding [1], which is absent in its non-fluorinated ortho-iodo analog. Its established role as a key intermediate in the scalable synthesis of the clinical kinase inhibitor ABT-869 (linifanib) [2], alongside reports of direct inhibitory activity against BCR-ABL mutants , distinguishes it from other halogenated benzonitrile isomers that lack this profile.

Critical Rationale Against Sourcing Generic 2-Halo-6-iodobenzonitriles as Replacements for 2-Fluoro-6-iodobenzonitrile


Generic substitution of the 2-fluoro group with other halogens (e.g., Cl, Br) or repositioning of the iodine atom alters the fundamental electronic landscape of the arene, which in turn controls both the discrete intermolecular recognition events in the solid state and the selectivity in metal-catalyzed transformations. The specific C–I bond reactivity in the presence of an ortho-fluorine is not replicated by ortho-chloro or ortho-bromo analogs; the electron-withdrawing fluorine modifies the HOMO/LUMO gap [1] and changes the electrophilicity of the iodine center, directly impacting oxidative addition rates in palladium-catalyzed couplings. Furthermore, the nitrile group's linear I···N≡C halogen-bonding motif, which defines the crystalline packing and influences solubility and stability, is disrupted when the ortho-substituent is altered from fluoro to bulkier, less electronegative groups [2].

Quantitative Evidence of 2-Fluoro-6-iodobenzonitrile Differentiation: Key Comparator Data


Discrete Halogen-Bonded Tetrameric Cyclamer Assembly vs. Dimeric I–I Contacts in o-Iodobenzonitrile

Single-crystal X-ray diffraction demonstrates that 2-fluoro-6-iodobenzonitrile self-assembles into a four-membered cyclamer exclusively through linear I···N≡C halogen bonds, with two independent N···I distances of 3.263(6) Å and 3.344(6) Å [1]. In sharp contrast, the non-fluorinated analog o-iodobenzonitrile does not form any I···CN contacts; its crystal packing is dominated by iodine-iodine interactions [1]. This intramolecular ortho-fluoro effect redirects the supramolecular recognition from halophilic to nitrilophilic, a quantifiable structural differentiation critical for co-crystal design and solid-state reactivity predictions.

Crystal Engineering Halogen Bonding Solid-State Supramolecular Chemistry

94% Isolated Yield in Scalable Hydrazine Condensation for the Synthesis of ABT-869 (Linifanib)

In the first-generation synthesis of the anticancer agent ABT-869, 2-fluoro-6-iodobenzonitrile reacts with hydrazine monohydrate (5 equiv) under reflux in ethanol with NaHCO3 to afford the aminoindazole intermediate in 94% isolated yield and >99% purity [1]. The process report explicitly notes that reducing the hydrazine stoichiometry (to 3 equiv) led to incomplete conversion of the starting material, highlighting the engineered efficiency of this specific substrate. No analogous high-yielding process has been reported for the corresponding 2-chloro-6-iodobenzonitrile or 2-bromo-6-iodobenzonitrile in the context of a clinical candidate synthesis.

Process Chemistry Kinase Inhibitor Synthesis Pharmaceutical Intermediate

Potent Inhibitory Activity Against Imatinib-Resistant BCR-ABL Kinase Mutants (T315I)

2-Fluoro-6-iodobenzonitrile has been characterized as a direct inhibitor of the BCR-ABL tyrosine kinase, demonstrating potent activity against the imatinib-resistant T315I and T315I/T2535I gatekeeper mutants . This is a critical differentiation: the structurally analogous 2-chloro-6-iodobenzonitrile and 2-fluoro-6-bromobenzonitrile are not reported to possess this specific kinase inhibitory profile. The compound binds to the ATP-binding site, leading to catalytic inhibition and subsequent cell death in BCR-ABL-driven cancer cells . While quantitative IC50 data for this specific compound is not fully available in the open literature, the patent and biological testing records establish its unique position among halogenated benzonitriles.

BCR-ABL Kinase Drug Resistance Cancer Therapeutics

Lower Melting Point and Distinct Thermodynamic Profile Compared to 2-Bromo-6-fluorobenzonitrile and 2-Chloro-6-fluorobenzonitrile

The melting point of 2-fluoro-6-iodobenzonitrile (49–53 °C) is significantly lower than that of its bromo analog 2-bromo-6-fluorobenzonitrile (58–62 °C) and its chloro analog 2-chloro-6-fluorobenzonitrile (55–59 °C) . This trend results from the interplay of molecular weight, polarizability, and crystal packing forces, where the iodine atom's weak self-complementarity relative to Br or Cl, combined with its preference for N···I halogen bonds [1], disrupts efficient lattice packing, leading to a depressed melting point. A lower melting point of a crystalline intermediate is often desirable for melt-based processing and purification schemes.

Thermal Analysis Physicochemical Properties Processability

Procurement-Driven Application Scenarios Where 2-Fluoro-6-iodobenzonitrile Provides a Distinct Advantage


Synthesis of Clinical Kinase Inhibitors Requiring High-Yield Heterocycle Formation

Based on the demonstrated 94% yield in the aminoindazole formation for ABT-869 [1], procurement teams involved in scaling up kinase inhibitors should prioritize this compound. The high reactivity of the ortho-iodo group under SNAr conditions, modulated by the ortho-fluoro electron-withdrawing effect, ensures a robust process that has been validated at a multi-kilogram scale. Alternative 2-chloro or 2-bromo analogs would likely exhibit sluggish displacement and require harsher conditions, leading to lower throughput and potential genotoxic impurity formation.

Solid-State Formulation Development Exploiting Predictable Halogen-Bonded Network

For projects where crystal morphology, solubility, and physical stability are critical, the unique N···I cyclamer motif identified in the crystal structure of 2-fluoro-6-iodobenzonitrile [2] offers a predictable supramolecular synthon. This is a distinct advantage over o-iodobenzonitrile, which forms disordered I···I contacts, or p-iodobenzonitrile, which forms linear chains. The well-defined four-membered cyclamer unit can be utilized in co-crystal engineering to design materials with tailored melting points and dissolution properties, reducing the empirical workload in solid-state screening.

Drug Discovery Targeting Imatinib-Resistant BCR-ABL Mutations (T315I)

Medicinal chemistry groups seeking novel scaffolds to overcome the T315I gatekeeper mutation in BCR-ABL should source this compound as a starting fragment. Its reported inhibitory activity against this imatinib-resistant mutant makes it a more relevant building block than generic 2-fluoro-6-bromobenzonitrile or 2-chloro-6-iodobenzonitrile, for which no such activity has been documented. The presence of a synthetic handle (iodine) for further derivatization allows for rapid exploration of structure-activity relationships around this active core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-iodobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.